利特拉祖里尔
描述
Letrazuril is an investigational small molecule . It has been used in trials studying the treatment of HIV Infections and Cryptosporidiosis . It is also an antiprotozoal agent that is effective against cryptosporidium infections .
Molecular Structure Analysis
The chemical formula of Letrazuril is C17H9Cl2FN4O2 . Its average weight is 391.18 and its monoisotopic weight is 390.0086591 . This compound belongs to the class of organic compounds known as diphenylacetonitriles .
Physical And Chemical Properties Analysis
Letrazuril is a small molecule . Its chemical formula is C17H9Cl2FN4O2 . More detailed physical and chemical properties are not available in the sources I found.
科学研究应用
艾滋病相关腹泻的治疗
利特拉祖里尔已被用于治疗艾滋病相关腹泻 . 在动物模型中,利特拉祖里尔已被证明可以预防与胞内寄生虫隐孢子虫密切相关的生物体的感染 . 需要可靠的数据来证明利特拉祖里尔治疗艾滋病相关隐孢子虫腹泻的有效性 .
药代动力学特征研究
已经进行了研究,以确定利特拉祖里尔在艾滋病相关隐孢子虫腹泻患者中单次剂量的药代动力学特征 . 目的是确定利特拉祖里尔单次递增剂量的剂量比例,并确定利特拉祖里尔的稳态浓度 .
安全性和疗效评价
已经进行了研究,以评估利特拉祖里尔递增剂量与安慰剂相比,对于艾滋病相关隐孢子虫腹泻患者的安全性和疗效 .
隐孢子虫病的治疗
利特拉祖里尔已被用于研究隐孢子虫病治疗的试验 . 隐孢子虫病是一种由微观寄生虫隐孢子虫引起的腹泻病,这种寄生虫可以生活在人和动物的肠道中 .
其他药物的初步研究
已经进行了使用阿奇霉素、利特拉祖里尔和巴龙霉素治疗隐孢子虫病的初步研究 .
临床反应和药代动力学
作用机制
Target of Action
Letrazuril is primarily used in the treatment of HIV Infections and Cryptosporidiosis .
Mode of Action
It has been suggested that letrazuril may interact with the intracellular parasite cryptosporidium, which is closely related to the organisms causing the diseases it is used to treat .
Biochemical Pathways
It is suggested that the drug may interfere with unique biochemical pathways of the cryptosporidium parasite . These could include pathways related to the unusual location of the parasite in the host cell, distinct structural and biochemical composition of drug targets, or its ability to either block import or rapidly efflux drug molecules .
Pharmacokinetics
A study on letrazuril therapy for cryptosporidiosis has been conducted, which might provide some insights into its pharmacokinetics .
Result of Action
In a pilot study, Letrazuril showed promise in treating cryptosporidiosis. At a dosage of 150–200 mg daily, Letrazuril was associated with an improvement in symptoms in 40% of patients treated and cessation of excretion of cryptosporidial oocysts in the stool in 70% . Biopsies from these patients remained positive .
安全和危害
属性
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKYUBTUOHHNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869392 | |
Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103337-74-2 | |
Record name | Letrazuril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Letrazuril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LETRAZURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?
A1: While the provided research highlights Letrazuril's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by Letrazuril in Cryptosporidium.
Q2: What are the potential side effects of Letrazuril observed in clinical studies?
A2: One of the most common side effects observed in clinical trials of Letrazuril is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].
Q3: Apart from Cryptosporidium, what other applications does Letrazuril have in veterinary medicine?
A3: Letrazuril has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that Letrazuril, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.
Q4: What are the limitations of the existing research on Letrazuril in treating cryptosporidiosis?
A4: Current research on Letrazuril for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:
- Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].
- Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].
- Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of Letrazuril and the potential for relapse [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。